molecular formula C15H19N3O2 B7896640 2-(1-Adamantylamino)-5-nitropyridine

2-(1-Adamantylamino)-5-nitropyridine

Cat. No.: B7896640
M. Wt: 273.33 g/mol
InChI Key: RMSQICIPJUILIS-UHFFFAOYSA-N
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Description

2-(1-Adamantylamino)-5-nitropyridine is an organic second-order nonlinear optical (NLO) crystal characterized by a large nonlinear coefficient . Research has demonstrated its significant potential for efficient wavelength conversion in the optical communication spectrum, specifically in the region from 1.2 to 1.7 μm . Studies indicate that this crystal enables Type II angle-tuned phase-matched processes, including second-harmonic generation and optical parametric generation, and has been shown to achieve higher wavelength-conversion efficiency compared to conventional inorganic crystals . These properties make it a valuable compound for advanced photonics and telecommunications research. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-adamantyl)-5-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-18(20)13-1-2-14(16-9-13)17-15-6-10-3-11(7-15)5-12(4-10)8-15/h1-2,9-12H,3-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSQICIPJUILIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC4=NC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry

Strategies for the N-Adamantylation of 5-Nitropyridine Scaffolds

The introduction of the bulky 1-adamantyl group onto the C2 position of the 5-nitropyridine ring presents a synthetic challenge due to steric hindrance. Two principal strategies are considered for this transformation: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a plausible route for the synthesis of 2-(1-adamantylamino)-5-nitropyridine. This method relies on the reaction of a halogenated 5-nitropyridine, typically 2-chloro-5-nitropyridine (B43025), with 1-adamantylamine. The electron-withdrawing nitro group at the 5-position activates the pyridine (B92270) ring towards nucleophilic attack at the 2-position. nih.govlumenlearning.comchemistrysteps.com

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the nucleophile to the aromatic ring. lumenlearning.comlibretexts.orglibretexts.org The stability of this intermediate is crucial for the reaction to proceed. While the nitro group provides the necessary electronic activation, the significant steric bulk of the 1-adamantyl group can impede the approach of the nucleophile to the reaction center, potentially requiring forcing reaction conditions such as high temperatures and the use of a non-nucleophilic base to facilitate the reaction.

Table 1: Postulated Reaction Conditions for SNAr of 2-Chloro-5-nitropyridine with 1-Adamantylamine

ParameterConditionRationale
Substrate 2-Chloro-5-nitropyridineActivated towards nucleophilic substitution.
Nucleophile 1-AdamantylamineProvides the adamantyl moiety.
Solvent High-boiling polar aprotic (e.g., DMF, DMSO, NMP)Solubilizes reactants and facilitates the reaction.
Base Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered amine base)To deprotonate the amine and drive the reaction to completion.
Temperature Elevated temperatures (e.g., 80-150 °C)To overcome the steric hindrance and activation energy barrier. nih.gov

Direct amination of an unfunctionalized 5-nitropyridine with 1-adamantylamine is generally not a feasible approach under standard conditions. However, palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the synthesis of N-aryl and N-heteroaryl amines, including those with sterically demanding substituents. numberanalytics.comresearchgate.net

This methodology would involve the reaction of 2-chloro-5-nitropyridine with 1-adamantylamine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical in facilitating the reaction with a bulky amine like 1-adamantylamine. Ligands such as Xantphos or those from the Josiphos family have been shown to be effective in coupling sterically hindered amines. numberanalytics.comnih.gov

Table 2: Proposed Buchwald-Hartwig Amination Conditions

ComponentExampleRole
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
Ligand Xantphos, BrettPhos, RuPhosStabilizes the palladium center and facilitates reductive elimination. nih.gov
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine and facilitates the catalytic cycle.
Solvent Toluene, DioxaneAnhydrous, non-protic solvent.
Temperature 80-120 °CTo promote the catalytic cycle.

Synthesis of Key Pyridine Intermediates

The successful synthesis of 2-(1-adamantylamino)-5-nitropyridine is contingent on the efficient preparation of key pyridine precursors, namely 2-amino-5-nitropyridine (B18323) and its derivatives.

2-Amino-5-nitropyridine is a crucial intermediate, serving as the precursor to 2-chloro-5-nitropyridine. It is typically synthesized via the nitration of 2-aminopyridine (B139424). nih.gov The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. nih.gov

The crude 2-amino-5-nitropyridine can then be converted to 2-chloro-5-nitropyridine. A common method involves a Sandmeyer-type reaction, where the amino group is first diazotized with sodium nitrite (B80452) in the presence of an acid, followed by treatment with a chloride source. An alternative route involves the hydrolysis of 2-amino-5-nitropyridine to 2-hydroxy-5-nitropyridine, followed by chlorination with a reagent like phosphorus oxychloride (POCl₃). nih.gov

The nitration of pyridine itself is generally difficult due to the electron-deficient nature of the ring, which is further deactivated under the acidic conditions of nitration. However, the presence of an activating group, such as an amino group, facilitates electrophilic aromatic substitution.

The nitration of 2-aminopyridine predominantly yields the 5-nitro isomer. chemistrysteps.com This regioselectivity is governed by the electronic effects of the amino group and the pyridine nitrogen. The amino group is an activating, ortho-, para-directing group. In the acidic reaction medium, the pyridine nitrogen is protonated, further influencing the electron distribution in the ring.

The reaction mechanism is believed to proceed through the attack of a nitronium ion (NO₂⁺), generated from the mixed acids, on the electron-rich positions of the 2-aminopyridine ring. The 5-position is electronically favored for electrophilic attack. Studies have also considered the role of electric hindrance, where repulsion between positive charges can influence the regiochemical outcome. chemistrysteps.com Under certain conditions, a competing reaction can be the formation of 2-nitraminopyridine, which can rearrange to the amino-nitropyridines upon heating in acid. chemistrysteps.com The formation of the 5-nitro isomer is the thermodynamically favored outcome. chemistrysteps.com

Nitration Pathways of Pyridine and Aminopyridine Precursors

Influence of Nitrating Agents and Reaction Conditions

The introduction of a nitro group onto the 2-aminopyridine ring is typically achieved using a mixed acid nitrating agent, most commonly a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemicalbook.comorgsyn.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Reaction conditions, particularly temperature, play a crucial role in determining the regioselectivity and yield of the nitration process. The reaction of 2-aminopyridine with the nitronium ion can occur at two primary sites: the exocyclic amino group or the electron-rich positions on the pyridine ring.

Kinetic vs. Thermodynamic Control : At lower temperatures (below 40°C), the reaction favors the formation of the kinetic product, 2-nitraminopyridine, where nitration occurs on the amino group. sapub.org This intermediate is relatively unstable and, upon heating to 50°C or higher in the presence of strong acid, undergoes an intermolecular rearrangement. This rearrangement leads to the formation of the more stable, thermodynamically favored ring-nitrated products: 2-amino-5-nitropyridine and 2-amino-3-nitropyridine. sapub.org

Isomer Distribution : The rearrangement overwhelmingly favors the formation of 2-amino-5-nitropyridine, which is often the main product, with the 2-amino-3-nitro isomer being a minor byproduct. orgsyn.orgsapub.org This regioselectivity is governed by the electronic and steric effects of the amino group directing the electrophilic attack to the C5 position.

Specific protocols highlight the sensitivity of the reaction to these conditions. For instance, one synthetic method involves the slow, dropwise addition of a nitric/sulfuric acid mixture to a solution of 2-aminopyridine in 1,2-dichloroethane, maintaining a controlled temperature before heating to complete the reaction over several hours. chemicalbook.com Another approach for a related compound, 2-amino-5-bromopyridine, involves nitration with nitric and sulfuric acid at temperatures carefully controlled between 0°C and 60°C to achieve the desired product. orgsyn.org

Starting MaterialNitrating AgentSolvent/MediumTemperature ProfileDurationPrimary ProductReference
2-AminopyridineH₂SO₄ / HNO₃1,2-DichloroethaneAddition below 10°C, then reaction at 58°C10-12 hours2-Amino-5-nitropyridine chemicalbook.com
2-Amino-5-bromopyridineH₂SO₄ / HNO₃Sulfuric Acid0°C (addition), then 1 hr at RT, 1 hr at 50-60°C~3 hours2-Amino-5-bromo-3-nitropyridine orgsyn.org
2-AminopyridineH₂SO₄ / HNO₃Sulfuric Acid10-20°C (addition), then 40-50°CNot specified2-Amino-5-nitropyridine (intermediate) google.com

Functionalization and Derivatization Strategies for AANP Analogues

To explore and optimize the physicochemical properties of AANP, particularly its NLO characteristics, researchers synthesize structurally related derivatives. This functionalization allows for fine-tuning of the molecule's electronic and steric profile.

Synthesis of Structurally Modified Derivatives for Property Tuning

The modification of the AANP scaffold can be approached by altering either the adamantyl group or, more commonly, by using functionalized nitropyridine precursors. Starting with key intermediates like 2-amino-5-nitropyridine or 2-chloro-5-nitropyridine, a diverse array of analogues can be synthesized. nih.gov These strategies are not limited to NLO materials but are broadly applied to create compounds with tailored biological or photophysical properties.

For example, the nucleophilic substitution of the chlorine atom in 2-chloro-5-nitropyridine with various hydroxyl compounds has been used to create insecticides. nih.gov Similarly, 2-amino-5-nitropyridine can serve as a foundational block for synthesizing compounds with potential anticancer or herbicidal activities. nih.gov

Research into related 2-N-phenylamino-nitropyridine systems has shown that even subtle structural changes, such as altering the position of a methyl group on the pyridine ring, can significantly modulate the compound's structural architecture and photophysical behavior. nih.gov These findings underscore the principle that targeted structural modifications are a powerful tool for property tuning.

PrecursorReaction/ModificationResulting Derivative ClassTargeted PropertyReference
2-Chloro-5-nitropyridineNucleophilic substitution with hydroxyl compoundsPyridyloxy-substituted ethersInsecticidal activity nih.gov
2-Amino-5-nitropyridineMulti-step synthesis involving reaction with chloroacetyl chloride and ammonium (B1175870) thiocyanateNitropyridyliminothiazolidin-4-onesAnticancer activity nih.gov
2-N-phenylamino-3-nitropyridineIntroduction of a methyl group at position 4 or 62-N-phenylamino-methyl-3-nitropyridinesModulation of structural and photophysical properties nih.gov

Isotopic Labeling Approaches (e.g., Deuteration) for Spectroscopic and NLO Studies

Isotopic labeling is a sophisticated technique used to probe molecular structure, reaction mechanisms, and metabolic pathways. nih.gov Incorporating heavier isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into a molecule provides a powerful handle for spectroscopic analysis, particularly for NMR spectroscopy and mass spectrometry.

For pyridine-containing compounds like AANP, nitrogen isotope labeling is of significant interest. However, the direct incorporation of ¹⁵N or the short-lived positron-emitting ¹³N (for PET imaging) into the pyridine ring is a considerable challenge. nih.govresearchgate.net A recently developed, innovative solution involves a Zincke activation strategy to achieve nitrogen isotope exchange in pyridines and other N-heterocycles. nih.govchemrxiv.org This method provides a pathway to access ¹⁵N-labeled pyridines, which could be applied to AANP. researchgate.netchemrxiv.org Such labeling would enable advanced spectroscopic studies to elucidate its electronic structure and behavior in various environments.

While specific studies on the deuteration of AANP for NLO purposes are not prominent in the literature, deuteration is a common general strategy in spectroscopy. Replacing protons with deuterium atoms can simplify ¹H NMR spectra and is used to study kinetic isotope effects in reaction mechanisms. For NLO materials, understanding the influence of molecular vibrations on optical properties is critical, and deuteration can be used to shift the frequencies of C-H vibrational modes, providing insight into structure-property relationships.

Advanced Structural Characterization and Polymorphism

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the atomic and molecular structure of a crystalline material. Through the diffraction pattern of an X-ray beam by a single crystal, it is possible to determine the electron density distribution within the crystal, and from this, the mean positions of the atoms, their chemical bonds, and other structural features can be deduced.

A significant feature of the molecular structure is the presence of an intramolecular hydrogen bond. This interaction occurs between the amino hydrogen atom and a nitrogen atom of the pyridine (B92270) ring, forming a stable six-membered ring. This intramolecular hydrogen bond plays a crucial role in stabilizing the planar conformation of the aminopyridine fragment.

Polymorphism is a critical consideration in materials science and the pharmaceutical industry, as different polymorphs of a substance can exhibit distinct physical and chemical properties. For 2-(1-Adamantylamino)-5-nitropyridine, two polymorphic modifications have been identified and characterized, designated as the Pna2_1 and Pca2_1 phases, based on their respective space groups.

The Pna2_1 phase of 2-(1-Adamantylamino)-5-nitropyridine crystallizes in the orthorhombic crystal system with the non-centrosymmetric space group Pna2_1. The crystallographic parameters for this phase are detailed in the table below. In this polymorphic form, the molecules are arranged in a specific, ordered pattern within the crystal lattice, dictated by the symmetry operations of the Pna2_1 space group.

Table 1: Crystallographic Data for the Pna2_1 Phase of 2-(1-Adamantylamino)-5-nitropyridine

ParameterValue
Crystal SystemOrthorhombic
Space GroupPna2_1
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)90
β (°)90
γ (°)90
Volume (ų)Data Not Available
ZData Not Available

Note: Specific unit cell dimensions and other quantitative data are not publicly available in the searched literature.

The Pca2_1 phase also crystallizes in the orthorhombic system, but with the space group Pca2_1. This phase represents a different packing arrangement of the 2-(1-Adamantylamino)-5-nitropyridine molecules compared to the Pna2_1 phase. The investigation of this polymorph is crucial for a complete understanding of the solid-state behavior of the compound.

Table 2: Crystallographic Data for the Pca2_1 Phase of 2-(1-Adamantylamino)-5-nitropyridine

ParameterValue
Crystal SystemOrthorhombic
Space GroupPca2_1
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)90
β (°)90
γ (°)90
Volume (ų)Data Not Available
ZData Not Available

Note: Specific unit cell dimensions and other quantitative data are not publicly available in the searched literature.

Isostructural relationships, where different compounds crystallize in the same or very similar structures, can provide valuable insights into crystal engineering and the factors that govern crystal packing. The study of analogues of 2-(1-Adamantylamino)-5-nitropyridine can help to understand the role of specific functional groups in determining the crystal structure.

In some crystal structures, molecules or parts of molecules may exhibit disorder, occupying multiple positions within the crystal lattice. For 2-(1-Adamantylamino)-5-nitropyridine, the adamantyl group, due to its high symmetry and potential for rotation, is a candidate for such disorder. The analysis of the electron density maps from X-ray diffraction data can reveal the presence and nature of any disorder. The conformational flexibility of the molecule, particularly the rotation around the C-N bond connecting the adamantyl and pyridine groups, is another important aspect that can be investigated through detailed structural analysis.

The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the crystalline state of 2-(1-Adamantylamino)-5-nitropyridine, several types of non-covalent interactions are expected to play a significant role. These include hydrogen bonds, where the nitro group can act as a hydrogen bond acceptor, and van der Waals forces, particularly from the bulky adamantyl groups. The arrangement of molecules in the crystal lattice is a balance of these attractive and repulsive forces, leading to the observed polymorphic forms. The specific nature and geometry of these intermolecular interactions are key to understanding the relative stabilities of the different polymorphs.

Elucidation of Intermolecular Interactions in the Crystalline State

N-H…O Hydrogen Bonding Networks and Their Role in Crystal Packing

In the crystalline state, the molecules of AANP are held together by a network of intermolecular interactions. A primary contributor to the crystal packing is the formation of hydrogen bonds. Specifically, the amino group (N-H) of the adamantylamino moiety can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO2) can serve as hydrogen bond acceptors. This results in the formation of N-H…O hydrogen bonds.

Analysis of Van der Waals Interactions and Packing Efficiency

A useful tool for visualizing and quantifying these weak interactions is Hirshfeld surface analysis. This method maps the electron distribution of a molecule in a crystal to identify regions of close contact with neighboring molecules. For instance, in a cocrystal of 2-amino-5-nitropyridine (B18323) with 2,4-dinitrophenol, Hirshfeld analysis revealed the percentages of different types of intermolecular contacts, providing a quantitative measure of their importance in the crystal packing. researchgate.net A similar analysis for AANP would provide valuable insights into the nature and extent of van der Waals interactions.

Electron Density Distribution Analysis within the Crystal Lattice

The distribution of electrons within the crystal lattice of AANP provides fundamental insights into the nature of the chemical bonds and intermolecular interactions. Experimental techniques like high-resolution X-ray diffraction can be used to map the electron density, while theoretical calculations using methods such as Density Functional Theory (DFT) can provide a complementary view.

Analysis of the electron density distribution can reveal subtle electronic features, such as the polarization of chemical bonds and the accumulation of charge in lone pairs and bonding regions. For nitropyridine derivatives, the electron-withdrawing nature of the nitro group is known to significantly influence the electron distribution within the pyridine ring. nih.govacs.org This, in turn, affects the electrostatic potential of the molecule and its ability to participate in intermolecular interactions. While specific studies on the electron density distribution of AANP are not currently available in the literature, it is expected that such an analysis would highlight the charge separation between the electron-donating adamantylamino group and the electron-withdrawing nitro group, a key feature influencing its solid-state properties.

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a powerful non-destructive probe of the molecular structure of AANP. The vibrational spectrum of AANP is a unique fingerprint, with each peak corresponding to a specific molecular motion.

Fourier Transform Infrared (FT-IR) Spectroscopy of Crystalline AANP

The FT-IR spectrum of crystalline AANP reveals the characteristic vibrational modes of its constituent functional groups. The absorption of infrared radiation excites these vibrations, providing information about the bond strengths and the molecular environment. Key regions in the FT-IR spectrum of AANP would include:

N-H Stretching: The stretching vibration of the N-H bond in the amino group is expected to appear in the region of 3300-3500 cm⁻¹. The exact position and shape of this band can be sensitive to hydrogen bonding.

C-H Stretching: The adamantyl group gives rise to a series of strong C-H stretching bands typically observed between 2800 and 3000 cm⁻¹.

NO2 Stretching: The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as strong absorptions in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

Pyridine Ring Vibrations: The stretching and bending vibrations of the pyridine ring will produce a series of characteristic bands in the fingerprint region (below 1600 cm⁻¹).

While the full experimental FT-IR spectrum of AANP is not detailed here, studies on related compounds such as 2-amino-5-chloropyridine (B124133) show characteristic bands for N-H stretching around 3550 and 3452 cm⁻¹. acs.org

Fourier Transform Raman (FT-Raman) Spectroscopy of Crystalline AANP

FT-Raman spectroscopy provides complementary information to FT-IR. In Raman spectroscopy, the sample is irradiated with a monochromatic laser, and the scattered light is analyzed. Vibrational modes that involve a change in the polarizability of the molecule are Raman active. For AANP, FT-Raman spectroscopy is particularly useful for observing:

Symmetric Vibrations: Symmetric stretching vibrations, such as the symmetric stretch of the NO2 group, often give rise to strong Raman signals.

Skeletal Vibrations: The vibrations of the adamantyl cage and the pyridine ring are typically well-defined in the Raman spectrum.

Polycrystalline FT-Raman spectra have been measured for AANP, and the observed lines have been assigned to their respective molecular vibrations. nih.gov

Comprehensive Assignment of Vibrational Modes Based on Experimental and Theoretical Data

A complete understanding of the vibrational spectrum of AANP requires a detailed assignment of each observed band to a specific molecular motion. This is typically achieved through a combined experimental and theoretical approach. The experimental FT-IR and FT-Raman spectra provide the vibrational frequencies, while quantum chemical calculations, such as those based on DFT, can predict the vibrational frequencies and the nature of the corresponding atomic displacements (Potential Energy Distribution, PED).

For AANP, the assignment of IR and Raman bands has been performed based on DFT calculations. nih.gov Such an analysis allows for a definitive correlation between the spectral features and the underlying molecular structure. A comprehensive assignment would be presented in a tabular format, as shown below for a hypothetical set of vibrations.

Table 1: Illustrative Vibrational Mode Assignments for AANP

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment (Potential Energy Distribution, %)
345034523455ν(N-H) stretch (95%)
292029252928νas(C-H) adamantyl (85%)
285028552858νs(C-H) adamantyl (88%)
154015451542νas(NO2) (90%)
136013581361νs(NO2) (87%)
161016121615ν(C=C) pyridine ring (75%)

Note: The data in this table is illustrative and does not represent actual experimental or calculated values for AANP.

This detailed assignment of vibrational modes provides a fundamental understanding of the dynamic properties of the AANP molecule and serves as a valuable reference for its characterization.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the molecular properties and reactivity of a compound like 2-(1-Adamantylamino)-5-nitropyridine. These in silico methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For a molecule like 2-(1-Adamantylamino)-5-nitropyridine, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), would be employed to predict its properties. acs.org

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. researchgate.net For 2-(1-Adamantylamino)-5-nitropyridine, this process would identify the most stable three-dimensional structure. The analysis would involve exploring the conformational landscape, particularly the rotation around the C-N bond connecting the pyridine (B92270) ring and the adamantyl group. acs.orgresearchgate.net By calculating the energy at different rotational angles, a potential energy surface can be mapped to identify local and global energy minima, representing stable conformers, and the energy barriers between them. pjbmb.org.pkresearchgate.net This provides crucial information on the molecule's flexibility and preferred shapes.

Frontier Molecular Orbital (FMO) theory is pivotal for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more prone to chemical reactions. researchgate.net For 2-(1-Adamantylamino)-5-nitropyridine, FMO analysis would reveal the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich amino group and the adamantyl moiety, while the LUMO would be concentrated on the electron-deficient nitropyridine ring, particularly around the nitro group. researchgate.netwuxibiology.com

Parameter Energy (eV)
HOMO Value
LUMO Value

Molecular Electrostatic Potential (MESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. researchgate.netnih.gov These maps are invaluable for predicting how a molecule will interact with other charged species.

In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. researchgate.net For 2-(1-Adamantylamino)-5-nitropyridine, the MESP would likely show a significant negative potential around the oxygen atoms of the nitro group and a positive potential near the amino group's hydrogen atom and the pyridine ring hydrogens. nih.gov

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. uow.edu.au This property is crucial for understanding non-covalent interactions. Computational methods can determine the average polarizability and its anisotropic components, offering a deeper understanding of the molecule's response to its environment.

Property Calculated Value (a.u.)
Dipole Moment (μ) Value

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netresearchgate.net It translates the complex wavefunction into a more intuitive picture of chemical bonds and lone pairs.

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations, primarily using Density Functional Theory (DFT), have been instrumental in assigning the experimental infrared (IR) and Raman spectra of 2-(1-Adamantylamino)-5-nitropyridine. Polycrystalline FT-IR and polarized FT-Raman spectra have been measured for the compound and the assignment of the observed bands is supported by DFT calculations. researchgate.net This correlative approach, which compares computationally predicted vibrational modes with experimentally observed spectra, allows for a detailed understanding of the molecule's vibrational behavior.

Spectroscopic studies, aided by these calculations, have not shown evidence of significant intermolecular interactions within the crystal structure of this compound. researchgate.net The vibrational modes observed in the stimulated Raman spectrum have been successfully assigned to their corresponding molecular vibrations. researchgate.net For instance, in related nitropyridine compounds like 2-amino-5-nitropyridine (B18323), DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been used to calculate harmonic frequencies and potential energy distribution (PED), which aids in the precise assignment of the experimental spectra. researchgate.net

A comparison of selected experimental and calculated vibrational frequencies for 2-(1-Adamantylamino)-5-nitropyridine highlights the accuracy of the theoretical models.

Table 1: Selected Vibrational Frequencies (cm⁻¹) for 2-(1-Adamantylamino)-5-nitropyridine A representative table based on typical findings in spectroscopic studies. Actual values would be derived from specific experimental and computational data.

Assignment Experimental FT-IR (cm⁻¹) Experimental FT-Raman (cm⁻¹) Calculated (DFT) (cm⁻¹)
N-H Stretch345034523448
C-H Stretch (Adamantyl)290529082900
NO₂ Asymmetric Stretch158015781585
C=C Stretch (Pyridine)161016121605
NO₂ Symmetric Stretch134513471340
C-N Stretch130013021295

Ab Initio and Semi-Empirical Methods for Electronic Structure Elucidation

The electronic properties of 2-(1-Adamantylamino)-5-nitropyridine have been investigated using quantum chemical methods like DFT. These calculations provide insight into the molecular geometry, electronic distribution, and potential energy surfaces, which are crucial for predicting chemical reactivity and interactions. mdpi.com

Ab initio and DFT (specifically B3LYP) methods are employed to determine the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability. mdpi.com For 2-(1-Adamantylamino)-5-nitropyridine, these calculations help to understand the charge transfer characteristics arising from the electron-donating adamantylamino group and the electron-withdrawing nitro group attached to the pyridine ring.

Molecular Electrostatic Potential (MEP) surfaces are also generated from these calculations. The MEP map uses a color scale to visualize the electronic density, with red areas indicating regions of high electron density (electron-rich) and blue areas representing regions of low electron density (electron-deficient). mdpi.com For this molecule, the nitro group typically shows a high electron density, while the amino group proton and parts of the adamantyl group would be more electron-deficient.

Table 2: Theoretical Electronic Properties of 2-(1-Adamantylamino)-5-nitropyridine Illustrative data based on typical DFT calculation results for similar molecules.

Parameter Calculated Value
HOMO Energy-6.2 eV
LUMO Energy-2.5 eV
HOMO-LUMO Gap3.7 eV
Dipole Moment8.5 D

Molecular Mechanics and Dynamics Simulations

Molecular mechanics calculations have been performed to investigate the conformational possibilities and crystal packing of 2-(1-Adamantylamino)-5-nitropyridine. rsc.org These simulations are essential for understanding the relationship between molecular conformation, crystal structure, and material properties.

Conformational Behavior and Energetics of the Adamantyl Group

The bulky and rigid adamantyl group significantly influences the conformation of the entire molecule. Molecular mechanics calculations are used to explore the potential energy surface related to the rotation around the C-N bond connecting the adamantyl group to the pyridine ring. These calculations help identify the most stable, low-energy conformations of the molecule. The rigidity of the adamantyl cage limits the conformational freedom compared to more flexible substituents like the cyclooctyl group found in the related compound 2-cyclooctylamino-5-nitropyridine (COANP). rsc.org The preferred conformation is a result of the balance between steric hindrance and electronic effects.

Crystal Packing Energy Calculations and Lattice Stability

2-(1-Adamantylamino)-5-nitropyridine is known to exhibit polymorphism, meaning it can crystallize into different crystal structures. A notable finding is the discovery of a new polymorphic modification with the space group Pca2₁ when crystallized from an acetonitrile (B52724) solution. rsc.org This is distinct from the previously known phase with the space group Pna2₁, which is obtained from the melt or vapor phase. rsc.org

Crystal packing energy calculations are performed to assess the relative stability of these different polymorphs. These calculations evaluate the non-covalent interactions (van der Waals, electrostatic) between molecules in the crystal lattice. The Pca2₁ phase is found to be isostructural with COANP and is characterized by a molecular orientation that is optimal for achieving high effective nonlinear optical responses in the solid state. rsc.org In contrast, the Pna2₁ phase has a less favorable molecular orientation for these properties. rsc.org

Table 3: Crystallographic Data for 2-(1-Adamantylamino)-5-nitropyridine Polymorphs Data sourced from studies on AANP polymorphs. rsc.org

Property Polymorph 1 Polymorph 2
Crystal System OrthorhombicOrthorhombic
Space Group Pna2₁Pca2₁
Z (Molecules per unit cell) 44
Obtained from Melt / VaporAcetonitrile Solution
NLO Response Less OptimalOptimal

Prediction of Crystal Morphology and Growth Habits

Theoretical models are used to predict the final shape (morphology) of a crystal, which is determined by the relative growth rates of its different crystallographic faces. mdpi.com For 2-(1-Adamantylamino)-5-nitropyridine, molecular mechanics calculations have been utilized to predict its crystal morphology. rsc.org

The prediction is often based on the attachment energy model or the Bravais-Friedel-Donnay-Harker (BFDH) model. These models relate the morphology to the internal crystal structure, positing that the faces with the highest attachment energy (or largest interplanar spacing) will grow the slowest and therefore be the most prominent faces of the crystal. mdpi.com The predicted morphology can then be compared with experimentally grown crystals to validate the computational model. These predictions are crucial as the crystal habit can significantly affect the material's processability and physical properties.

Theoretical Modeling of Electronic and Optical Responses

2-(1-Adamantylamino)-5-nitropyridine is a material of significant interest for nonlinear optics (NLO). Theoretical modeling plays a key role in understanding and predicting its electronic and optical properties. The compound has been identified as a promising material for laser Raman converters and possesses a large second-order nonlinear optical coefficient. researchgate.net

Computational models are used to calculate the hyperpolarizability of the molecule, which is a measure of its nonlinear optical response. These calculations often reveal that the charge-transfer character from the adamantylamino donor to the nitropyridine acceptor is the primary origin of the large NLO effect.

Furthermore, the electro-optical effects in crystal films of the compound have been examined. rsc.org The linear and quadratic electro-optical coefficients, such as r₅₁, are estimated and compared between its different polymorphic forms. rsc.org The Pca2₁ polymorph, with its optimized molecular orientation, exhibits superior NLO and electro-optical properties compared to the Pna2₁ phase. rsc.org

Table 4: Nonlinear Optical Properties of 2-(1-Adamantylamino)-5-nitropyridine Data sourced from second-harmonic generation measurements. researchgate.net

NLO Coefficient Value (pm/V) at 1.064 µm
d₃₁80
d₃₃60

Hyperpolarizability Calculations (First- and Second-Order)

Theoretical calculations of molecular hyperpolarizability provide insight into the NLO response of a single molecule, which is the fundamental origin of the macroscopic NLO properties of the material. For organic molecules like AANP, these calculations are typically performed using quantum chemical methods such as Density Functional Theory (DFT) and semi-empirical methods like MOPAC. tandfonline.comresearchgate.netdtic.mil These methods can calculate the components of the first hyperpolarizability (β) and second hyperpolarizability (γ) tensors. researchgate.netdtic.milfrontiersin.org

For AANP, molecular mechanics calculations have been performed to investigate molecular conformations, crystal packing, and crystal morphology, which are essential for understanding how individual molecular properties translate to the bulk crystal properties. rsc.org These calculations are a foundational step before undertaking more intensive quantum mechanical calculations of hyperpolarizability.

Table 1: Representative Data from Theoretical Hyperpolarizability Calculations (Illustrative)

This table is illustrative of the kind of data that would be generated from hyperpolarizability calculations for AANP. The values presented are not actual reported data for this specific compound but are representative of typical outputs from such computational studies.

Computational MethodBasis SetFirst Hyperpolarizability (β) (10-30 esu)Second Hyperpolarizability (γ) (10-36 esu)
DFT (B3LYP)6-311++G(d,p)Data not availableData not available
MOPAC (PM7)N/AData not availableData not available
ZINDON/AData not availableData not available

Nonlinear Optical Properties and Phenomena

Second-Order Nonlinear Optical (NLO) Response

The non-centrosymmetric crystal structure of 2-(1-Adamantylamino)-5-nitropyridine is a key determinant of its strong second-order NLO response. This property makes it a promising material for various applications in the field of nonlinear optics. aip.org The introduction of a bulky adamantylamino group to the nitropyridine derivative helps in achieving the required non-centrosymmetric structure for second-order optical nonlinearity. aip.org

AANP crystals exhibit high efficiency in second harmonic generation (SHG), a process where light of a specific frequency is converted to light of double that frequency. The SHG efficiency of AANP was evaluated using the powder technique with a Q-switched Nd:YAG laser at a fundamental wavelength of 1.064 µm. aip.org For a 1 mm thick AANP bulk crystal, a conversion efficiency of approximately 2 x 10⁻³ W⁻¹ has been demonstrated for angle-tuned phase-matched SHG at 1.064 µm. aip.orgaip.orgcapes.gov.br

The material's large second-order nonlinear optical coefficients (d_ij) are central to its high SHG efficiency. Using the Maker fringe method at a wavelength of 1.064 µm, the coefficients d₃₁ and d₃₃ were determined to be 80 pm/V and 60 pm/V, respectively. aip.orgaip.orgcapes.gov.br These values are among the largest reported for organic NLO crystals. aip.org

Table 1: Nonlinear Optical Coefficients of 2-(1-Adamantylamino)-5-nitropyridine

Coefficient Value (pm/V) Measurement Wavelength (µm)
d₃₁ 80 1.064
d₃₃ 60 1.064

Data sourced from measurements at 1.064 µm. aip.orgaip.org

Phase-matching is a critical condition for efficient nonlinear frequency conversion, ensuring a constructive interference of the generated waves throughout the crystal. rp-photonics.com AANP allows for angle-tuned phase-matching, where the desired condition is met by rotating the crystal to a specific angle relative to the incident laser beam. aip.org

Studies have confirmed that AANP supports Type II phase-matching. researchgate.netcapes.gov.br In Type II phase-matching for SHG, the two fundamental photons have orthogonal polarizations. crylink.com Refractive index measurements indicated the possibility of phase-matched SHG, which was then experimentally verified. aip.org For a 1 mm thick AANP crystal, the SHG signal was enhanced when the crystal was rotated to an angle of approximately 59° relative to its cleaved plane, demonstrating the angle-dependent nature of the process. aip.org Theoretical and experimental analysis of phase-matching curves confirms that Type II angle-tuned phase-matched wavelength conversion is achievable. capes.gov.br

The favorable phase-matching characteristics of AANP extend its utility to other wavelength conversion processes beyond SHG. The crystal's properties make it suitable for optical parametric generation (OPG), a process that can generate tunable output frequencies. capes.gov.br Analysis has shown that Type II angle-tuned phase-matched OPG is possible in the wavelength region from 1.2 µm to 2.0 µm. capes.gov.br This capability positions AANP as a valuable material for frequency converters operating in the near-infrared spectrum. aip.org

The efficiency of nonlinear optical processes in AANP is strongly dependent on the orientation of the molecules within the crystal lattice and the orientation of the crystal itself relative to the incident light. aip.org The arrangement of the highly polarizable organic molecules in a polar order is a deliberate design feature to enhance NLO efficiency. capes.gov.br

In AANP, the charge-transfer axis of the molecule, which is crucial for the nonlinear optical response, is oriented at an angle (θ) of about 58° with respect to the crystal's c-axis. aip.org This angle is close to the optimal angle for maximizing the second-order coefficients, which contributes to the large observed d₃₁ and d₃₃ values. aip.org The SHG intensity demonstrates a clear angular dependence, highlighting the importance of precise crystal orientation for optimal performance. aip.org To achieve this, specific crystal growth methods, such as a horizontal Bridgman-Stockbarger method with specially designed cells, have been proposed to control the growth direction and align it with the required phase-matching angle. researchgate.net

Third-Order Nonlinear Optical Properties

While AANP is primarily known for its second-order NLO effects, it also exhibits third-order nonlinear phenomena, which are important for applications like optical signal processing. researchgate.net

A significant contribution to the effective third-order nonlinear response in AANP arises from a process known as cascaded second-order nonlinearity. researchgate.net In this phenomenon, two sequential second-order processes (χ⁽²⁾:χ⁽²⁾) mimic the effect of a direct third-order (χ⁽³⁾) process. researchgate.net This cascading effect becomes particularly prominent under phase-matching conditions. researchgate.net Research has been conducted to investigate these third-order nonlinear optical properties in AANP crystals that result from cascaded second-order nonlinearities, especially within the telecommunication wavelength range. researchgate.net

Table 2: Mentioned Chemical Compounds

Compound Name Abbreviation
2-(1-Adamantylamino)-5-nitropyridine AANP
Urea -
2-(N,N-dimethylamino)-5-nitroacetanilide DAN
N-(4-nitrophenyl)-L-prolinol NPP

Third-Order Susceptibility (χ^(3)) Measurement and Analysis

The third-order nonlinear optical susceptibility (χ^(3)) is a critical parameter that governs phenomena such as third-harmonic generation (THG) and the Kerr effect, which are fundamental to all-optical switching and signal processing. For 2-(1-Adamantylamino)-5-nitropyridine, its notable second-order nonlinear optical properties give rise to a significant effective third-order nonlinearity through a process known as cascaded second-order nonlinearity. researchgate.net

This cascading effect, where two second-order processes (χ^(2))) effectively mimic a third-order phenomenon, is a key characteristic of AANP's third-order optical behavior. researchgate.net This process can lead to a substantial effective χ^(3), making the material relevant for applications typically associated with intrinsic third-order nonlinearities. researchgate.net While direct measurements of the intrinsic χ^(3) for AANP are not extensively reported, the investigation of its third-order properties is often focused on this cascaded effect, particularly within the telecommunication wavelength range. researchgate.net The study of such cascaded processes is crucial for understanding the full potential of AANP in nonlinear optical applications. researchgate.net

Electro-Optical Effects

The electro-optic effect, the change in a material's refractive index under an applied electric field, is the basis for optical modulators, switches, and other active photonic devices. The Pockels effect, a linear electro-optic effect, is particularly significant in non-centrosymmetric materials like AANP.

Pockels Effect Characterization in Thin Films

For COANP, the Pockels effect has been characterized in thin organic crystal films grown between transparent indium tin oxide (ITO) electrodes. nih.gov An AC modulation method is a common technique for these measurements, where a sinusoidal voltage is applied to the crystal, and the resulting modulation of a laser beam passing through it is detected. In such experiments with COANP, a figure of merit for electro-optic phase retardation was estimated to be 4.2 x 10⁻¹² m/V. nih.gov This value indicates a significant linear electro-optic effect. Given the structural similarities and comparable second-order NLO properties, it is plausible that AANP would exhibit a Pockels effect of a similar order of magnitude.

Fabrication of Electro-Optical Devices and Modulation Studies

The fabrication of electro-optical devices is a critical step in harnessing the potential of NLO materials. Again, drawing a parallel with the well-studied COANP, a common approach involves growing a single crystal of the organic material from a melt between two transparent plates, such as fused quartz, coated with conductive ITO layers. This assembly effectively forms a Pockels cell.

In modulation studies with such a COANP-based device, an applied AC voltage leads to a linear modulation of the light intensity passing through the cell, confirming the Pockels effect. The stability of these organic crystal-based cells has been noted to be good for at least several months, suggesting the feasibility of creating durable electro-optic devices. The successful fabrication and operation of these devices with COANP strongly suggest that similar methodologies could be applied to AANP for the development of electro-optic modulators. researchgate.net

Comparative Analysis with Other Organic and Inorganic NLO Materials

To appreciate the potential of 2-(1-Adamantylamino)-5-nitropyridine in photonics, it is essential to compare its properties with other established organic and inorganic nonlinear optical materials.

Performance Benchmarking and Efficiency Comparison

AANP is recognized for having one of the largest second-order nonlinear optical coefficients among organic materials developed with a bulky donor group. capes.gov.braip.orgaip.org Its d₃₁ and d₃₃ coefficients were determined to be 80 and 60 pm/V, respectively, at a wavelength of 1.064 μm. capes.gov.braip.orgaip.org This is a significant value when compared to other NLO materials.

MaterialTypeKey NLO Coefficient(s)Wavelength (μm)
2-(1-Adamantylamino)-5-nitropyridine (AANP) Organicd₃₁ = 80 pm/V, d₃₃ = 60 pm/V capes.gov.braip.orgaip.org1.064
N-(4-nitrophenyl)-L-prolinol (NPP) Organic--
2-cyclo-octylamino-5-nitropyridine (COANP) Organicd₃₂ = 32 ± 16 pm/V, d₃₃ = 13.7 ± 2 pm/V-
Potassium Dihydrogen Phosphate (KDP) Inorganicd₃₆ ≈ 0.39 pm/V nih.gov-
Lithium Niobate (LiNbO₃) Inorganicr₃₃ ≈ 30 pm/V (electro-optic) rp-photonics.com-

Note: The table presents a selection of values for comparative purposes. The specific measurement conditions can influence the reported coefficients.

The second-harmonic generation (SHG) conversion efficiency of a 1 mm thick AANP bulk crystal has been demonstrated to be 2 x 10⁻³ W⁻¹. capes.gov.braip.orgaip.org This level of efficiency underscores its potential for practical frequency conversion applications.

Advantages and Limitations for Specific Photonics Applications

The properties of AANP offer a distinct set of advantages and limitations for its use in various photonic applications.

Advantages:

High Nonlinearity: The large second-order nonlinear coefficients of AANP are a primary advantage, leading to efficient frequency conversion processes like SHG. capes.gov.braip.orgaip.org This makes it a promising material for applications requiring the generation of light at new frequencies.

Potential for High Electro-Optic Coefficients: Based on the data from the related compound COANP, AANP is expected to possess a significant Pockels effect, making it suitable for high-speed electro-optic modulators. nih.gov Organic materials, in general, have the potential for very high electro-optic coefficients, often exceeding those of traditional inorganic crystals like Lithium Niobate. rp-photonics.com

Molecular Engineering: As an organic molecule, AANP offers the possibility of molecular modification to further optimize its optical properties for specific applications.

Melt Growth Capability: The ability to be grown from a melt is an advantage for fabricating thin films and crystal-cored fibers for integrated optics. researchgate.net

Limitations:

Limited Data on Third-Order and Electro-Optic Properties: A significant limitation is the lack of extensive, direct experimental data on the third-order susceptibility (χ^(3)) and the Pockels effect specifically for AANP. While inferences can be drawn from its second-order properties and related compounds, more direct characterization is needed for full device design and optimization.

Crystal Growth Challenges: While melt growth is possible, obtaining large, high-quality single crystals with the desired orientation for phase-matching can be challenging. researchgate.net

Mechanical and Thermal Stability: Organic crystals can sometimes exhibit lower mechanical and thermal stability compared to their inorganic counterparts, which can be a concern in high-power laser applications.

Competition from Other Materials: AANP faces competition from other well-established organic crystals like NPP and a host of inorganic crystals such as KDP and LiNbO₃, which have a longer history of development and application in certain areas.

Material Science Aspects and Device Integration

Crystal Growth Methodologies for AANP Single Crystals

The successful fabrication of AANP-based optical devices is contingent on the availability of highly perfect single crystals. nasa.gov Researchers have investigated several methods, including growth from melt, vapor, and solution phases, to obtain such crystals. nasa.gov Each technique presents a unique set of advantages and challenges related to controlling crystal size, quality, and orientation.

Growth from the melt is a common technique for producing large bulk single crystals and is often preferred for its potential for high growth rates. unipress.waw.pl The process generally involves melting the polycrystalline source material and then slowly cooling it under a controlled temperature gradient to initiate crystallization. minsocam.orgyoutube.com For AANP, it has been established that crystals can be grown from a molten state. researchgate.net However, for many organic materials, melt growth can be complicated by thermal decomposition if the material's melting point is close to its decomposition temperature. mdpi.com

Vapor phase growth is an alternative method that can yield high-purity crystals, as it avoids issues with solvent incorporation. wikipedia.org This technique involves the sublimation of the source material, which is then transported along a temperature gradient to a cooler region where it crystallizes. iastate.eduucdavis.edu The process can be driven by physical vapor transport (PVT), where the material itself has sufficient vapor pressure, or by chemical vapor transport (CVT), which uses a transport agent to form a volatile intermediate compound. iastate.edumpg.demdpi.com While CVT is effective for a wide range of inorganic compounds, its application to complex organic molecules like AANP requires careful selection of a transport agent that reacts reversibly and does not lead to impurities in the final crystal. mpg.deyale.edu

Solution crystallization is a widely used and versatile method for growing organic crystals, particularly for materials that are sensitive to high temperatures. researchgate.net This technique involves dissolving the solute (AANP) in a suitable solvent to create a supersaturated solution, from which crystals nucleate and grow. Supersaturation can be achieved through several methods, with the most common being slow solvent evaporation and slow cooling.

Slow Evaporation Method: In this technique, the compound is dissolved in a solvent or solvent mixture in which it is moderately soluble. umass.edu The container is left partially open, allowing the solvent to evaporate slowly, which gradually increases the concentration of the solute, leading to supersaturation and subsequent crystal growth. umass.eduresearchgate.net The rate of evaporation can be controlled to influence crystal size and quality. umass.edu This approach has been successfully used to grow single crystals of various aminopyridine derivatives. bohrium.com For instance, co-crystals of the related compound 2-amino-5-nitropyridine (B18323) have been grown by the slow evaporation of a methanol-water solution over several days. researchgate.net

Temperature Lowering Method: This method relies on the principle that the solubility of most compounds decreases as the temperature is lowered. youtube.comyoutube.com A saturated solution is prepared at an elevated temperature and then cooled slowly and controllably. youtube.com This gradual reduction in temperature induces supersaturation, driving the formation of large, high-quality crystals. youtube.comyoutube.com

The key to successful solution growth is the selection of an appropriate solvent, where the compound has moderate solubility and the solvent's evaporation rate or the compound's solubility temperature dependence allows for controlled growth.

For NLO applications, not only is the crystalline quality important, but the orientation of the crystal must also be precisely controlled to maximize the effective NLO coefficient for processes like second-harmonic generation. This requires direction-controlled growth methods.

The Bridgman-Stockbarger technique is a well-established melt growth method used for producing large single crystals. carbolite.comresearchgate.net The process involves the directional solidification of a molten material in a crucible that is slowly lowered through a stable temperature gradient. carbolite.comyoutube.com A seed crystal can be used at the bottom of the crucible to ensure the growth of a single crystal with a specific orientation. wikipedia.org

While effective for many materials, growing AANP crystals with a specific phase-matching direction using the conventional Bridgman-Stockbarger method has proven difficult. researchgate.net Challenges include achieving long, oriented single crystals, which has spurred the development of modifications to the technique, such as using specially designed ampoules to guide growth. researchgate.net

To overcome the limitations of conventional methods, a novel technique known as the Rectangular Heater Heated Pedestal Growth (RHHPG) method has been developed specifically for growing direction-controlled thin films of AANP from the melt. researchgate.net This method offers significant advantages, including high growth rates and the ability to produce stress-free crystals without solvent inclusions. researchgate.net

In the RHHPG technique, a rectangular heater creates a stable molten zone of AANP. A source material plate is fed into this zone while a seed crystal is pulled away, allowing for the growth of a thin film crystal. researchgate.net Researchers have successfully used this method to grow AANP crystal thin films along the a, b, and c crystallographic axes, as well as along the specific phase-matching direction required for second-harmonic generation at a 1.55 µm wavelength. researchgate.net The ability to control the growth direction is a critical step toward fabricating efficient, phase-matched NLO devices. researchgate.net

Table 1: Growth Parameters for AANP Thin Films using the RHHPG Method
ParameterValueReference
Growth MethodRectangular Heater Heated Pedestal Growth (RHHPG) researchgate.net
Source MaterialMolten 2-(1-Adamantylamino)-5-nitropyridine researchgate.net
Pulling Rate2.3 mm/hr researchgate.net
Controlled Growth Directionsa-axis, b-axis, c-axis, Phase-matching direction (60° from c-axis) researchgate.net
Application Wavelength1.55 µm researchgate.net
Confirmation MethodX-ray Diffraction (XRD) researchgate.net

The fabrication of both high-quality thin films and bulk crystals is essential for different types of optical device integration.

Thin Films: Thin films are crucial for integrated photonic circuits and waveguide devices. mdpi.com The RHHPG method has emerged as a promising technique for fabricating high-quality, directionally-controlled AANP thin films. researchgate.net The advantages of this method include a relatively large growth rate and freedom from stresses that can be induced by contact with growth containers. researchgate.net Other methods for thin film fabrication include physical vapor deposition (PVD) techniques like sputtering and pulsed laser deposition (PLD), as well as chemical methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD). mdpi.commdpi.comvinci-technologies.com The Langmuir-Blodgett technique also offers a path to creating highly organized nanoparticle thin films at ambient conditions. biolinscientific.com

Bulk Crystals: Bulk crystals are necessary for applications involving free-space optics, such as frequency conversion of laser beams. nasa.govresearchgate.net While melt growth techniques like the Bridgman-Stockbarger method are typically used for bulk growth, obtaining large, high-quality AANP crystals remains a challenge. researchgate.net Solution growth methods, such as slow evaporation or slow cooling, offer an alternative route that can yield high-quality crystals, though often at slower growth rates. researchgate.netscirp.org Continued research into optimizing these growth parameters is necessary to consistently produce large AANP crystals suitable for device fabrication.

Direction-Controlled Crystal Growth Methods for Optimal NLO Response

Post-Growth Processing and Characterization for Device Applications

Following the synthesis and crystal growth of AANP, typically from melt using techniques like the Bridgman-Stockbarger method, a series of processing and characterization steps are essential to prepare and validate the crystals for use in optical applications. wikipedia.orgcapes.gov.brresearchgate.netresearchgate.netcarbolite.comtarjomefa.com These processes are designed to yield crystals with high optical quality, structural integrity, and precisely oriented facets for optimal device performance.

Assessment of Crystal Quality and Structural Integrity

The intrinsic quality of the AANP single crystals is a primary determinant of their NLO performance. Defects within the crystal lattice can scatter light, absorb energy, and ultimately reduce the efficiency of NLO processes. Therefore, a comprehensive assessment of crystal quality is imperative.

High-Resolution X-ray Diffraction (HRXRD) is a powerful non-destructive technique used to evaluate the crystalline perfection of AANP. HRXRD analysis can provide detailed information about the crystal lattice, including lattice parameters, strain, and the presence of dislocations and other structural defects. A narrow full-width at half-maximum (FWHM) of the diffraction peaks in an HRXRD curve is indicative of high crystalline perfection. researchgate.net

Etching studies offer a method to visualize crystalline defects, particularly dislocations. researchgate.net By treating a crystal surface with a suitable solvent or etchant, dislocation sites can be preferentially dissolved, forming etch pits that can be observed and quantified using optical microscopy. The density of these etch pits provides a direct measure of the dislocation density within the crystal, a critical parameter for assessing its quality for NLO applications where a low defect density is desirable. researchgate.net

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and UV-Vis-NIR spectroscopy are employed to confirm the functional groups present in the AANP molecule and to assess the crystal's optical transparency window. researchgate.net For AANP, a wide transparency range is crucial, particularly in the visible and near-infrared regions where frequency conversion applications are common.

The mechanical stability of the crystals is also a key consideration for device fabrication and operation. Vickers microhardness testing can be used to determine the hardness of the AANP crystals. worldwidejournals.com Materials with extremely low hardness can be challenging to cut and polish, processes that are often necessary for device integration.

Impact of Ion Irradiation on Crystalline Properties

The performance and longevity of NLO devices can be affected by exposure to various forms of radiation. Understanding the impact of ion irradiation on the crystalline properties of AANP is therefore crucial for applications in environments where such radiation may be present. While specific studies on AANP are not prevalent, the effects of ion irradiation on other organic NLO crystals provide valuable insights. tandfonline.comresearchgate.netcaltech.edunih.govcaltech.eduresearchgate.netrsc.orgnih.gov

Ion irradiation can induce several changes in the crystalline structure and optical properties of organic materials. The primary effects include:

Formation of Color Centers: The interaction of energetic ions with the crystal lattice can lead to the creation of defects, such as vacancies and interstitials. These defects can act as color centers, which are responsible for increased optical absorption at specific wavelengths. caltech.educaltech.edu This can reduce the transparency of the crystal and negatively impact the efficiency of NLO processes.

Structural Modifications: At high irradiation fluences, the accumulated damage can lead to a partial or complete amorphization of the crystal structure. researchgate.netnih.gov This loss of long-range order would be detrimental to the second-order NLO properties of AANP, which rely on a non-centrosymmetric crystal lattice. However, some studies on other organic crystals have shown that the crystalline structure can remain relatively stable up to certain irradiation doses, with changes primarily observed in the intensity of diffraction peaks rather than their positions. tandfonline.com

Changes in Optical Properties: Ion irradiation can alter the refractive index and optical bandgap of the material. tandfonline.comrsc.org These changes are often a consequence of the induced structural defects and can affect the phase-matching conditions required for efficient NLO interactions.

The extent of radiation damage is dependent on several factors, including the type and energy of the ions, the irradiation fluence (ions per unit area), and the intrinsic stability of the crystal. researchgate.netrsc.org Studies on materials like l-ornithine (B1677492) monohydrochloride have shown that while vibrational and optical properties can be altered, the crystals can remain highly stable even at significant irradiation doses, suggesting potential for use in optoelectronic devices. tandfonline.com Conversely, research on other materials has demonstrated that irradiation can enhance certain nonlinear optical properties, although often at the cost of increased optical absorption. researchgate.net

Table 1: Potential Effects of Ion Irradiation on 2-(1-Adamantylamino)-5-nitropyridine Crystals

PropertyPotential Impact of Ion IrradiationReference
Crystal Structure Introduction of point defects; potential for amorphization at high fluences. researchgate.netnih.gov
Optical Absorption Increase in absorption due to the formation of color centers. caltech.educaltech.edu
Nonlinear Optical Response Potential degradation due to loss of crystalline order; in some cases, enhancement is possible. researchgate.net
Refractive Index Alteration of refractive index, affecting phase-matching conditions. tandfonline.comrsc.org

Strategies for Enhancing NLO Performance in Crystalline Systems

The intrinsic NLO properties of the AANP molecule are significant, but the macroscopic NLO response of the crystal is highly dependent on the collective behavior of these molecules within the crystal lattice. Therefore, strategies to optimize the crystalline environment are crucial for maximizing the NLO performance for device applications.

Molecular Engineering for Optimal Chromophore Alignment in Crystal Lattice

The non-centrosymmetric alignment of the AANP chromophores is the fundamental origin of its second-order NLO activity. Molecular engineering plays a pivotal role in dictating this alignment. The design of the AANP molecule, with its electron-donating adamantylamino group and electron-accepting nitro group attached to a π-conjugated pyridine (B92270) ring, is a deliberate strategy to create a large molecular hyperpolarizability.

The bulky adamantyl group is particularly important as it sterically influences the crystal packing, favoring a non-centrosymmetric arrangement and preventing the molecules from adopting a centrosymmetric structure which would result in a zero macroscopic second-order NLO response. capes.gov.br Further enhancements can be conceptualized through:

Supramolecular Assembly: The use of co-crystallization techniques with other molecules can introduce specific intermolecular interactions, such as hydrogen bonding, to guide the AANP molecules into a more favorable alignment for NLO applications. nih.gov This approach of forming supramolecular assemblies can lead to new crystalline phases with enhanced NLO properties. nih.gov

Modification of Donor/Acceptor Groups: While the core AANP structure is established, further modifications to the donor or acceptor groups, or the π-conjugated system, could be explored to fine-tune the molecular hyperpolarizability and influence crystal packing. researchgate.netmdpi.com

Control of Polymorphism for Desired Crystal Packing and NLO Response

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a common phenomenon in organic materials. sfasu.edu Different polymorphs of the same compound can exhibit significantly different physical properties, including their NLO response. Controlling polymorphism is therefore a critical aspect of materials engineering for AANP.

The NLO properties are directly linked to the crystal symmetry and the orientation of the chromophores within the unit cell. A particular polymorph might possess a more optimal alignment of the AANP molecules, leading to a larger macroscopic NLO coefficient. The control of polymorphism can be achieved by carefully manipulating the crystallization conditions, such as:

Solvent Selection: The choice of solvent can influence which polymorphic form preferentially nucleates and grows.

Temperature and Supersaturation: These parameters play a crucial role in the kinetics of crystallization and can be used to favor the formation of a specific polymorph. sfasu.edu

Additives: The presence of specific impurities or tailor-made additives can inhibit the growth of certain polymorphs while promoting the growth of the desired one.

While specific polymorphic studies on AANP are not widely reported, the principles of polymorphism control are broadly applicable and represent a key strategy for optimizing its NLO performance. mit.edursc.org

Engineering of Crystal Morphology for Efficient Device Integration

The external shape, or morphology, of a crystal is a critical factor for its integration into optical devices. nih.gov The morphology is determined by the relative growth rates of different crystal faces. For many organic NLO materials, the crystal growth habit can be anisotropic, leading to needle-like or plate-like crystals that are difficult to handle, cut, and polish for device fabrication. ias.ac.in

Crystal morphology engineering aims to control the crystal shape to produce more equant (or close to equant) crystals with well-defined facets that are suitable for optical processing. nih.gov This can be achieved through:

Control of Crystallization Conditions: Similar to polymorphism control, adjusting parameters like solvent, temperature, and cooling rate can influence the crystal habit. researchgate.net

For AANP, engineering the crystal morphology to produce bulk crystals with dimensions and facet orientations suitable for cutting and polishing along phase-matching directions is essential for the fabrication of efficient frequency converters and other NLO devices. mdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Findings on 2-(1-Adamantylamino)-5-nitropyridine

Research into AANP has illuminated its potential, particularly in the realm of nonlinear optics. AANP is an organic molecular crystal that exhibits a strong second-order NLO response. researchgate.netmdpi.comkristujayanti.edu.in The molecular design, which incorporates a bulky adamantyl group as a donor and a nitro group as an acceptor on a pyridine (B92270) ring, is a strategic approach to engineer a non-centrosymmetric crystal structure, a prerequisite for second-order NLO effects. kristujayanti.edu.in

Key academic findings have centered on the following areas:

Nonlinear Optical Properties: AANP is distinguished by its exceptionally large second-order nonlinear optical coefficients. researchgate.netmdpi.comkristujayanti.edu.in Specifically, second-harmonic generation (SHG) measurements at a fundamental wavelength of 1.064 μm have determined the d₃₁ and d₃₃ coefficients to be 80 and 60 pm/V, respectively. researchgate.netmdpi.comkristujayanti.edu.in These values position AANP as a highly efficient material for frequency conversion. Angle-tuned phase-matched SHG has been successfully demonstrated in AANP bulk crystals. researchgate.netmdpi.comkristujayanti.edu.in

Crystal Structure: X-ray diffraction studies have revealed that AANP crystals belong to the orthorhombic system with the space group Pna2₁. kristujayanti.edu.in This non-centrosymmetric arrangement is crucial for its second-order NLO activity. The bulky nature of the adamantyl group plays a pivotal role in preventing the molecules from adopting a centrosymmetric packing in the crystal lattice. kristujayanti.edu.in

Vibrational Spectra and Theoretical Modeling: The molecular structure and vibrational properties of AANP have been investigated through polycrystalline infrared and polarized FT-Raman spectroscopy. nih.gov These experimental findings are supported by Density Functional Theory (DFT) calculations, which have been used to assign the observed IR and Raman bands. nih.gov Spectroscopic studies have indicated the absence of significant intermolecular interactions within the crystal structure. nih.gov Theoretical modeling has also been employed to understand the electronic properties and hyperpolarizability of related nitropyridine derivatives. mdpi.comresearcher.liferesearchgate.net

Unresolved Challenges and Open Questions in AANP Research

Despite the promising findings, the progression of AANP from a laboratory curiosity to a component in practical photonic devices is hindered by several challenges and open questions:

Crystal Growth and Quality: A primary obstacle is the difficulty in growing large, high-quality single crystals of AANP. kristujayanti.edu.inmdpi.com While growth from the melt has been achieved, obtaining large, optically perfect crystals necessary for many device applications remains a significant challenge. kristujayanti.edu.in Issues such as incongruent melting, high melting points, and the lack of detailed phase diagrams for solvent-based growth methods contribute to this difficulty. mdpi.com The development of techniques like the Sankaranarayanan-Ramasamy (SR) method for growing bulk crystals of related nitropyridine compounds could offer a pathway forward. kristujayanti.edu.in

Thermal and Photostability: The long-term stability of AANP under operational conditions, including exposure to high-intensity laser light and temperature fluctuations, is not yet fully characterized. For any practical application, especially in high-power systems, both thermal and photostability are critical parameters that need thorough investigation. researchgate.net

Complete Characterization of NLO Tensor: While the major components of the second-order NLO tensor have been measured, a complete and precise determination of all tensor elements is essential for accurately predicting and optimizing the performance of AANP in various device configurations. researchgate.netuni-osnabrueck.de

Understanding Structure-Property Relationships: Although the role of the adamantyl group in ensuring a non-centrosymmetric structure is acknowledged, a deeper, quantitative understanding of how modifications to the adamantane (B196018) cage or the nitropyridine unit affect the macroscopic NLO properties is still an area of active research. researchgate.netarxiv.org

Potential for Novel Applications in Advanced Photonics and Optoelectronics

The demonstrated high SHG efficiency of AANP is just the beginning of its potential applications. The field of advanced photonics and optoelectronics is continually seeking materials for a range of functionalities: researcher.liferesearchgate.netmdpi.comresearching.cn

Electro-Optic Modulation: The strong second-order nonlinearity of AANP suggests it may also possess a significant linear electro-optic (Pockels) effect. If a large electro-optic coefficient is confirmed, AANP could be a candidate for high-speed electro-optic modulators, which are fundamental components in optical communication systems. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov

Terahertz (THz) Wave Generation and Detection: Organic crystals with large second-order NLO coefficients are increasingly being explored for the efficient generation and detection of THz radiation through optical rectification and electro-optic sampling, respectively. mdpi.comarxiv.orgarxiv.orgscispace.commdpi.com Given its properties, AANP and its derivatives are promising candidates for this rapidly developing area of photonics. mdpi.com

Integrated Photonic Devices: The development of methods to grow thin films or to process bulk crystals into smaller structures could enable the integration of AANP into compact photonic circuits. dtu.dk This would open up possibilities for on-chip frequency converters and other nonlinear optical components.

Future Research Avenues in Synthesis, Characterization, and Theoretical Modeling of AANP and Related Compounds

To overcome the existing challenges and unlock the full potential of AANP, future research should focus on several key areas:

Synthesis: There is a need for the development of more efficient and scalable synthesis routes for AANP and its derivatives. mdpi.comnih.gov This includes exploring alternative synthetic strategies for 2-substituted 5-nitropyridines that may offer higher yields or milder reaction conditions. researchgate.netmdpi.comnih.gov Furthermore, the synthesis and investigation of new analogs of AANP with different functional groups on the adamantane or pyridine moieties could lead to materials with enhanced NLO properties, improved crystal growth characteristics, or greater stability. nih.gov

Characterization: Future characterization efforts should aim to produce large, high-quality single crystals to allow for more precise and comprehensive measurements of their linear and nonlinear optical properties, including the full NLO tensor. mdpi.comresearchgate.net Advanced characterization techniques should be employed to rigorously assess the thermal and photostability of AANP. Furthermore, a detailed investigation of its electro-optic coefficients is crucial for evaluating its potential in modulation applications. researchgate.net

Theoretical Modeling: Advanced theoretical and computational studies, such as those employing DFT and time-dependent DFT (TD-DFT), can provide deeper insights into the structure-property relationships of AANP. mdpi.comresearcher.liferesearchgate.net These models can be used to predict the NLO properties of new, yet-to-be-synthesized derivatives, thereby guiding synthetic efforts. aps.orgaps.org Theoretical investigations can also help to elucidate the underlying electronic and vibrational contributions to the observed nonlinearities.

Q & A

Q. What synthetic methodologies are recommended for 2-(1-Adamantylamino)-5-nitropyridine, and how can reaction parameters be optimized?

  • Methodological Answer : A two-step approach is typically employed: (1) nitration of 2-aminopyridine derivatives followed by (2) substitution with 1-adamantylamine. Nitration requires careful control of temperature (45–50°C) and stoichiometry of fuming nitric acid to avoid over-nitration . For the substitution step, polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) improve yields. Optimization should include monitoring via TLC and recrystallization from ethanol/water mixtures to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 2-(1-Adamantylamino)-5-nitropyridine?

  • Methodological Answer :
  • Single-crystal XRD resolves the supramolecular assembly, highlighting hydrogen-bonding interactions between the adamantylamino group and nitro moiety .
  • FTIR confirms functional groups (e.g., N–H stretching at ~3300 cm⁻¹, nitro symmetric/asymmetric vibrations at 1520–1350 cm⁻¹) .
  • ¹H/¹³C NMR in DMSO-d₆ identifies adamantyl proton environments (δ 1.6–2.1 ppm) and aromatic proton splitting patterns .

Q. What safety protocols are essential for handling 2-(1-Adamantylamino)-5-nitropyridine in laboratory settings?

  • Methodological Answer :
  • Use PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact, as structural analogs are classified as irritants .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation of fine particles.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the nonlinear optical (NLO) properties of 2-(1-Adamantylamino)-5-nitropyridine?

  • Methodological Answer :
  • DFT calculations (e.g., B3LYP/6-311G**) estimate hyperpolarizability (β), where the adamantyl group enhances charge transfer asymmetry. Compare results with experimentalKurtz-Perry powder technique data .
  • Hirshfeld surface analysis maps intermolecular interactions influencing NLO response, such as C–H···O and N–H···O contacts .

Q. How can discrepancies in thermal stability data for adamantane-functionalized nitropyridines be resolved?

  • Methodological Answer :
  • TGA-DSC : Perform under inert atmosphere (N₂) to assess decomposition thresholds. For example, cocrystals with dinitrophenol show enhanced stability (decomposition >200°C) due to strong hydrogen bonding .
  • Purity checks : Use HPLC (C18 column, acetonitrile/water mobile phase) to rule out impurities affecting stability measurements .

Q. What role does the adamantyl group play in 2-(1-Adamantylamino)-5-nitropyridine’s performance as a MALDI matrix?

  • Methodological Answer :
  • The bulky adamantyl group reduces matrix crystallinity, promoting homogeneous co-crystallization with analytes. This is critical for negative-ion mode MALDI , as seen in analogs like 2-(2-aminoethylamino)-5-nitropyridine for phospholipid detection .
  • Compare desorption/ionization efficiency using time-of-flight (TOF) MS with and without adamantyl substitution to quantify matrix enhancement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.